Lipophilicity Comparison: LogP Advantage over Primary Amine and Balanced Profile vs Regioisomer
The target compound displays a predicted LogP of 2.46, which is 0.34 log units higher than 2,6-difluorobenzylamine (LogP 2.12) . This increase reflects the added hydrophobicity of the isopropyl group and is expected to enhance passive membrane permeability. Conversely, the 3,4-difluoro regioisomer exhibits a higher LogP of 2.85, indicating that the 2,6-substitution pattern provides a more moderate lipophilicity that can improve aqueous solubility while retaining sufficient membrane partitioning. The n-propyl analog is essentially equipotent in lipophilicity (LogP 2.46), offering no LogP-driven differentiation, which shifts the procurement decision to steric and metabolic parameters .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP 2.4628 |
| Comparator Or Baseline | 2,6-Difluorobenzylamine (CAS 69385-30-4): LogP 2.1238; N-[(3,4-Difluorophenyl)methyl]propan-2-amine (CAS 823189-81-7): LogP 2.8537; [(2,6-Difluorophenyl)methyl](propyl)amine (CAS 62924-68-9): LogP 2.4644 |
| Quantified Difference | Target LogP is +0.34 vs primary amine, −0.39 vs 3,4-difluoro regioisomer, +0.00 vs n-propyl analog |
| Conditions | Computationally predicted LogP values sourced from vendor certificates of analysis and Chemsrc database entries |
Why This Matters
A LogP difference of 0.3–0.4 can shift estimated membrane permeability by a factor of ~2–3, directly influencing the pharmacokinetic profile of drug candidates derived from this building block.
